2-Iodo-5-(Trifluoromethyl)phenol
Overview
Description
2-Iodo-5-(Trifluoromethyl)phenol is a chemical compound with the CAS Number: 102771-00-6 . It has a molecular weight of 288.01 and its IUPAC name is 2-iodo-5-(trifluoromethyl)phenol .
Synthesis Analysis
The synthesis of 2-Iodo-5-(Trifluoromethyl)phenol is typically achieved through the following steps :Molecular Structure Analysis
The InChI Code of 2-Iodo-5-(Trifluoromethyl)phenol is 1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H . The InChI key is CWSAPAHVCIIVDH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Iodo-5-(Trifluoromethyl)phenol is a powder that is stored at room temperature . It has a melting point of 48-49°C .Scientific Research Applications
Iodination Processes and Base Selection
- The iodination of certain benzonitrile compounds, including those related to 2-Iodo-5-(Trifluoromethyl)phenol, was studied under continuous flow conditions. Different bases were tested, such as LDA and PhLi, to optimize the production of desired iodinated regioisomers. This research provides insights into the selective formation of specific iodinated products, which has implications in various chemical synthesis processes (Dunn et al., 2018).
Electrophilic Trifluoromethylation Reactions with Phenols
- A study on the electrophilic trifluoromethylation of phenols using a hypervalent iodine reagent revealed the formation of various trifluoromethylated products. This research is crucial for understanding the reactivity of hypervalent iodine compounds with phenols, which has significant implications in organic synthesis (Stanek, Koller, & Togni, 2008).
Non-Phenolic Oxidative Coupling
- Phenol ether derivatives, including those related to 2-Iodo-5-(Trifluoromethyl)phenol, were studied for their reactivity with a hypervalent iodine reagent, phenyliodine(III) bis(trifluoroacetate). This research offers insights into the biaryl coupling reactions of phenol ether derivatives, which are important in the development of various organic compounds (Kita et al., 1996).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Research on iridium(iii) complexes with ligands related to 2-Iodo-5-(Trifluoromethyl)phenol showed potential applications in OLEDs. The study focused on how different ligands affect the emission properties of these complexes, which is critical for the development of advanced materials for OLED technology (Jing, Zhao, & Zheng, 2017).
Iodination of Phenols in Drinking Water Disinfection
- The reactions of iodine and phenol, including 2-Iodo-5-(Trifluoromethyl)phenol, were investigated in the context of disinfecting potable water for spacecraft use. This study provides essential data on the formation of iodophenols and their sensory properties, which is crucial for ensuring safe drinking water in space missions (Dietrich et al., 1999).
Chemistry of Polyvalent Iodine
- A comprehensive review on the chemistry of polyvalent iodine compounds, which include 2-Iodo-5-(Trifluoromethyl)phenol derivatives, highlights their importance in organic synthesis. This includes their applications in various oxidative transformations, contributing significantly to the field of synthetic chemistry (Zhdankin & Stang, 2008).
Safety and Hazards
This compound is considered hazardous and has been assigned the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is commonly used in organic synthesis reactions as a reagent or intermediate , suggesting that its targets could be various depending on the specific reaction it is involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-5-(Trifluoromethyl)phenol . For instance, it is a solid compound that is slightly soluble in water but soluble in organic solvents such as ether, acetone, and ethanol . Therefore, the solvent used can affect its reactivity. Additionally, it should be stored at room temperature and kept away from sources of ignition and oxidizing agents .
Disclaimer: Always refer to the appropriate safety data sheets (SDS) for comprehensive information on the handling and potential hazards of chemicals .
properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSAPAHVCIIVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550520 | |
Record name | 2-Iodo-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102771-00-6 | |
Record name | 2-Iodo-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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